molecular formula C11H11NO3 B1291458 Ethyl 2-oxoindoline-6-carboxylate CAS No. 954239-49-7

Ethyl 2-oxoindoline-6-carboxylate

Cat. No.: B1291458
CAS No.: 954239-49-7
M. Wt: 205.21 g/mol
InChI Key: SDMAVFXBWFYTCI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 2-oxoindoline-6-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with caspase-3, a key enzyme involved in the process of apoptosis (programmed cell death). This compound has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . Additionally, it interacts with proteins involved in cell signaling pathways, such as Bcl-2 and p53, which are crucial for regulating cell growth and death .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase-3 and other apoptotic pathways . This compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can upregulate the expression of pro-apoptotic genes and downregulate anti-apoptotic genes, thereby promoting cell death in cancer cells . Moreover, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest in the S phase .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to and activates procaspase-3, leading to its conversion into active caspase-3, which then triggers the apoptotic cascade . Additionally, this compound can inhibit the activity of anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis . It also influences gene expression by modulating the activity of transcription factors like p53, which plays a crucial role in regulating the expression of genes involved in cell cycle and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions . Its activity may decrease over time due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged induction of apoptosis and inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to induce apoptosis and inhibit tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and alter the levels of metabolites in cells . These interactions are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with key proteins involved in apoptosis . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its effectiveness in inducing apoptosis .

Chemical Reactions Analysis

Ethyl 2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, potassium iodide, and titanium(III) chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ethyl 2-oxoindoline-6-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

ethyl 2-oxo-1,3-dihydroindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)8-4-3-7-6-10(13)12-9(7)5-8/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMAVFXBWFYTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626553
Record name Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-49-7
Record name Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4 g (15.8 mmol) of the thus obtained ethyl 4-(carboxymethyl)-3-nitrobenzoate and 0.45 g of 10% palladium-carbon were suspended in 15 mL of acetic acid, and the resulting mixture was stirred at room temperature in a hydrogen gas atmosphere for 23 hours. After completion of the reaction, water was added to the reaction mixture and the mixture was filtered to remove insoluble matter, and the filtrate was subjected to extraction with chloroform. The obtained chloroform layer was evaporated to dryness under reduced pressure, and water was added to the residue. Precipitated ethyl 2-oxoindoline-6-carboxylate was then obtained by filtration.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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